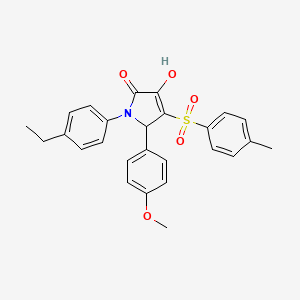

1-(4-ethylphenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be found in databases or determined experimentally .Applications De Recherche Scientifique

Synthesis of Pyrrole Derivatives

Research has developed various methods for synthesizing pyrrole derivatives, highlighting the versatility of these compounds in organic synthesis. For instance, a study by Niknam and Mojikhalifeh (2014) demonstrated the catalyst-free and solvent-free synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones, emphasizing an eco-friendly approach with high yields and short reaction times (Niknam & Mojikhalifeh, 2014). Similarly, Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrroles using surfactants in water, showcasing an innovative approach to pyrrole synthesis under environmentally benign conditions (Kumar, Rāmānand, & Tadigoppula, 2017).

Structural Analysis and Properties

Several studies have focused on the crystal structure and properties of pyrrole derivatives. For example, the work by Zukerman-Schpector et al. (2017) on ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate provided insights into its molecular packing and interactions, contributing to the understanding of its structural characteristics (Zukerman-Schpector et al., 2017). Additionally, the study by Ahankar et al. (2021) on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate combined experimental and computational methods to elucidate its molecular structure and predict its chemical shifts, illustrating the application of DFT studies in understanding pyrrole derivatives (Ahankar et al., 2021).

Biological and Chemical Applications

Research into the biological activities and applications of pyrrole derivatives has revealed their potential in various domains. For instance, the study by Hocková et al. (2003) on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines highlighted their antiviral activity, particularly against retroviruses, suggesting their significance in medicinal chemistry (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Additionally, the work by Furuta et al. (2006) on the synthesis and anti-juvenile hormone activity of ethyl 4-(2-aryloxyhexyloxy)benzoates points to the application of pyrrole derivatives in developing insect control agents (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-ethylphenyl)-4-hydroxy-2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-4-18-7-11-20(12-8-18)27-23(19-9-13-21(32-3)14-10-19)25(24(28)26(27)29)33(30,31)22-15-5-17(2)6-16-22/h5-16,23,28H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHLMNHDHANRLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B2424716.png)

![(4-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2424717.png)

![1-Methyl-3-(1-methyl-2-oxopropyl)-7,8-diphenyl-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2424721.png)

![Tert-butyl N-[2-methoxy-5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]carbamate](/img/structure/B2424722.png)

![2-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2424724.png)

![N-(2,4-dimethoxyphenyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2424736.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2424739.png)